

Ezh2-IN-11 as a chemical probe for EZH2

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Compound of Interest

Compound Name: Ezh2-IN-11

Cat. No.: B12403012

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Ezh2-IN-11: A Chemical Probe for EZH2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27), a mark primarily associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[4] This guide provides a comprehensive overview of the chemical probe UNC1999, a potent and selective inhibitor of EZH2 and its close homolog EZH1, as a tool for studying the biological functions of these enzymes. Due to the lack of specific public information on a probe named "**Ezh2-IN-11**," this guide will focus on the well-characterized and functionally similar probe, UNC1999.

Core Compound: UNC1999

UNC1999 is a first-in-class, orally bioavailable small molecule inhibitor of EZH2 and EZH1. It acts as a competitive inhibitor of the cofactor S-adenosyl-L-methionine (SAM), thereby blocking the methyltransferase activity of the PRC2 complex. An important feature of UNC1999 as a chemical probe is the availability of a structurally similar but biologically inactive control compound, UNC2400, which can be used to distinguish on-target from off-target effects in cellular and in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for UNC1999, providing a comprehensive profile of its biochemical and cellular activity.

Table 1: Biochemical Activity of UNC1999

Target	Assay Type	IC50	Ki	Notes
EZH2 (wild-type)	Radioactive Methyltransferase Assay	<10 nM	4,700 nM (for sigma1)	Potent inhibition of wild-type EZH2. The Ki value for sigma1 indicates off-target binding at higher concentrations.
EZH2 (Y641N mutant)	Radioactive Methyltransferase Assay	Potent	Not Reported	Effectively inhibits the common cancer-associated mutant.
EZH1	Radioactive Methyltransferase Assay	45 nM	Not Reported	Potent dual inhibitor of EZH1 and EZH2.

Table 2: Cellular Activity of UNC1999

Cell Line	Assay Type	IC50 / EC50	Notes
MCF10A (human breast epithelial)	H3K27me3 Reduction (In-Cell Western)	124 ± 11 nM	Demonstrates potent on-target activity in a non-cancerous cell line.
DB (human DLBCL, EZH2 Y641N)	Cell Proliferation	EC50 = 633 ± 101 nM	Shows selective killing of lymphoma cells harboring the EZH2 mutation.
MDA-MB-231 (human breast cancer)	Cell Proliferation	14.69 µM	
BTICs (glioblastoma brain tumor-initiating cells)	Cell Health (AlamarBlue)	2-5 µM	Effective against glioblastoma stem-like cells.
HT-29 (human colon cancer)	H3K27me3 Reduction (Western Blot)	Effective at various concentrations	Demonstrates target engagement in colon cancer cells.
HCT-15 (human colon cancer)	H3K27me3 Reduction (Western Blot)	Effective at various concentrations	Demonstrates target engagement in colon cancer cells.
Multiple Myeloma Cell Lines	Cell Viability (AlamarBlue)	Dose-dependent reduction	Effective against various multiple myeloma cell lines.

Table 3: In Vivo Pharmacokinetics of UNC1999 (in mice)

Administration	Dose	Cmax	Notes
Intraperitoneal (IP)	15 mg/kg	9,700 - 11,800 nM	Plasma concentrations maintained above cellular IC50 for ~12 hours.
Intraperitoneal (IP)	50 mg/kg	9,700 - 11,800 nM	Plasma concentrations maintained above cellular IC50 for 24 hours.
Intraperitoneal (IP)	150 mg/kg	9,700 - 11,800 nM	Plasma concentrations maintained above cellular IC50 for 24 hours. Well-tolerated.
Oral	50 mg/kg	4,700 nM	Good oral bioavailability with plasma concentrations above cellular IC50 for ~20 hours.

Table 4: Selectivity Profile of UNC1999

Target Class	Number of Targets Tested	Selectivity	Notes
Methyltransferases (other than EZH1)	15	>10,000-fold	Highly selective against a broad panel of other histone and DNA methyltransferases.
Receptors and Enzymes	Broad Panel	Little to no cross-reactivity	Demonstrates a clean off-target profile.

Experimental Protocols

Detailed methodologies are crucial for the effective use of chemical probes. Below are protocols for key experiments cited in the characterization of UNC1999.

Biochemical Assays

1. Radioactive Methyltransferase Inhibition Assay

- Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by the EZH2/PRC2 complex. Inhibition of this transfer by a compound results in a decreased radioactive signal.
- Protocol:
 - Prepare a reaction mixture containing the five-component PRC2 complex (EZH2, EED, SUZ12, RBAP48, and AEBP2) at a final concentration of 5 nM.
 - Add the histone substrate (e.g., core histones or a specific peptide) at a concentration of 0.05 μ M.
 - Add [3H]-labeled SAM at a concentration of 1 μ M.
 - Add varying concentrations of the test compound (e.g., UNC1999).
 - Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
 - Stop the reaction and capture the methylated histones on a filter plate.
 - Measure the incorporated radioactivity using a scintillation counter.
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Assays

1. In-Cell Western Blot for H3K27me3 Reduction

- Principle: This assay quantifies the levels of a specific protein modification (H3K27me3) within cells grown in a microplate format.
- Protocol:
 - Seed cells (e.g., MCF10A) in a 96-well plate and allow them to adhere.
 - Treat the cells with a range of concentrations of UNC1999 or the negative control UNC2400 for a specified duration (e.g., 72 hours).
 - Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
 - Block non-specific binding sites with a blocking buffer.
 - Incubate with a primary antibody specific for H3K27me3 and a normalization antibody (e.g., total Histone H3).
 - Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
 - Scan the plate using an infrared imaging system.
 - Quantify the fluorescence intensity for H3K27me3 and normalize it to the total histone H3 signal.
 - Calculate the IC50 value for H3K27me3 reduction.

2. Cell Proliferation Assay (e.g., AlamarBlue)

- Principle: This assay measures the metabolic activity of viable cells, which is proportional to the cell number.
- Protocol:
 - Seed cells in a 96-well plate.
 - Treat the cells with various concentrations of the test compound.

- Incubate for a defined period (e.g., 5-8 days).
- Add the AlamarBlue reagent to each well and incubate for a few hours.
- Measure the fluorescence or absorbance of the metabolized reagent.
- Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in cell proliferation.

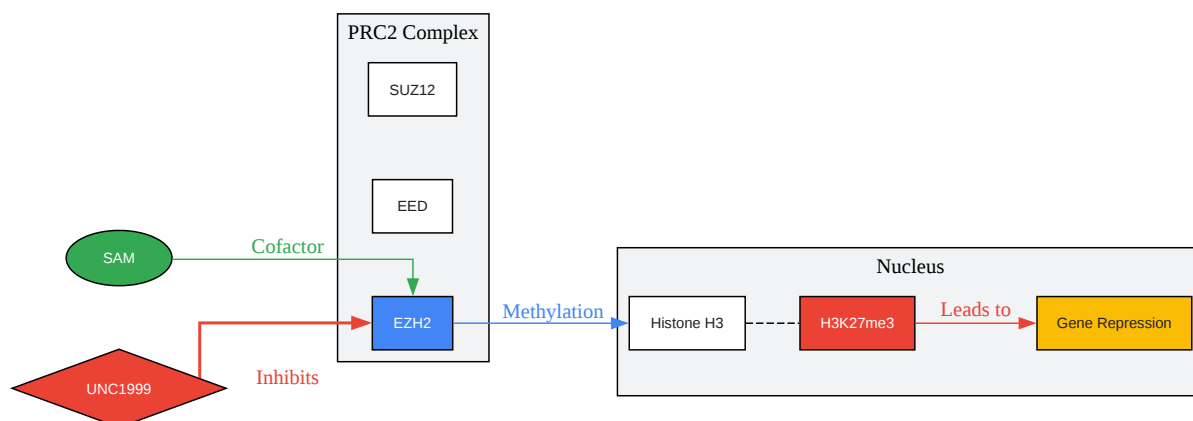
In Vivo Experiments

1. Pharmacokinetic Analysis in Mice

- Principle: This experiment determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
- Protocol:
 - Administer UNC1999 to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at different doses.
 - Collect blood samples at various time points after administration.
 - Process the blood samples to isolate plasma.
 - Analyze the concentration of UNC1999 in the plasma samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
 - Plot the plasma concentration of the compound over time to determine key pharmacokinetic parameters like C_{max} (maximum concentration) and bioavailability.

Visualizations

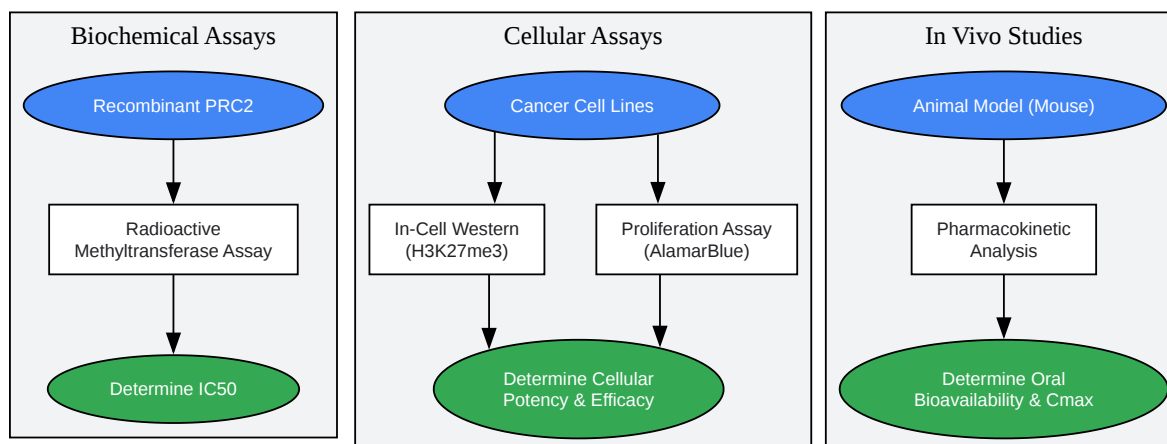
Signaling Pathway Diagram



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Caption: EZH2 Signaling and Inhibition by UNC1999.

Experimental Workflow Diagram



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